Phosphotungstic acid hydrate

Catalog No.
S1509700
CAS No.
12501-23-4
M.F
H5O41PW12
M. Wt
2898 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phosphotungstic acid hydrate

CAS Number

12501-23-4

Product Name

Phosphotungstic acid hydrate

IUPAC Name

phosphoric acid;trioxotungsten;hydrate

Molecular Formula

H5O41PW12

Molecular Weight

2898 g/mol

InChI

InChI=1S/H3O4P.H2O.36O.12W/c1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h(H3,1,2,3,4);1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;

InChI Key

AVFBYUADVDVJQL-UHFFFAOYSA-N

SMILES

O.OP(=O)(O)O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O

Canonical SMILES

O.OP(=O)(O)O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O

Catalysis

PTA's acidic nature and specific structure make it a versatile catalyst for various chemical reactions. It can act as a homogeneous or heterogeneous catalyst depending on the application.

  • Homogeneous Catalysis: PTA in solution can catalyze numerous organic transformations, including:
    • Esterification and transesterification reactions
    • Aldol condensations
    • Epoxidation of alkenes
  • Heterogeneous Catalysis: PTA immobilized on a solid support can be used in various applications, including:
    • Acylation reactions: PTA supported on silica gel efficiently catalyzes the acylation of various aromatic compounds
    • Hydroisomerization reactions: PTA supported on alumina shows promising results in the hydroisomerization of n-alkanes to branched isomers

Material Science

PTA's ability to interact with various materials and its polyanionic structure make it valuable in material science research. Here are some notable applications:

  • Synthesis of functional materials: PTA can be used to synthesize various functional materials, including:
    • Metal-organic frameworks (MOFs): Incorporation of PTA into MOFs can enhance their catalytic properties and gas adsorption capacities
    • Polymer composites: PTA can be used as a cross-linking agent or dopant in polymer composites, improving their mechanical and thermal properties
  • Electrochemical applications: PTA shows potential in developing efficient and stable electrocatalysts for fuel cells and energy storage devices

Analytical Chemistry

PTA's ability to interact with specific molecules and its high electron density make it valuable in analytical chemistry applications. Here are some examples:

  • Staining agent for electron microscopy: PTA can be used as a negative staining agent for transmission electron microscopy (TEM) to enhance the contrast of biological samples
  • Detection of specific molecules: PTA can be used as a selective reagent for the detection of various molecules, including proteins, carbohydrates, and small molecules

Phosphotungstic acid hydrate is a heteropoly acid with the chemical formula H₃PW₁₂O₄₀·nH₂O, where "n" typically represents the number of water molecules associated with the compound. It appears as small, colorless to grayish or slightly yellow-green crystals and has a melting point of approximately 89 °C for the 24-hydrate form. The compound is highly soluble in water, with solubility around 200 g per 100 ml at room temperature . Phosphotungstic acid is recognized as one of the strongest heteropolyacids due to its high acidity and thermal stability .

, particularly in acidic environments. It can be synthesized by reacting sodium tungstate dihydrate with phosphoric acid, acidified with hydrochloric acid. The compound exhibits strong oxidizing properties in aqueous solutions and can decompose at elevated pH levels. Notably, it can reduce to form brown-colored compounds when treated with reducing agents like uric acid or iron(II) sulfate .

Key Reactions:

  • Synthesis:
    Na2WO42H2O+H3PO4+HClPhosphotungstic Acid Hydrate\text{Na}_2\text{WO}_4\cdot 2\text{H}_2\text{O}+\text{H}_3\text{PO}_4+\text{HCl}\rightarrow \text{Phosphotungstic Acid Hydrate}
  • Reduction:
    Phosphotungstic Acid+Reducing AgentBrown Compound\text{Phosphotungstic Acid}+\text{Reducing Agent}\rightarrow \text{Brown Compound}

Phosphotungstic acid hydrate exhibits notable biological activity, particularly as a negative stain in electron microscopy. Its high electron density, due to the presence of twelve tungsten atoms, allows it to effectively adsorb onto biological tissues and viruses. This adsorption is primarily electrostatic rather than reliant on hydrogen bonding, making it effective across a range of pH levels . Additionally, it has been investigated for its potential as an antimicrobial agent.

The primary method for synthesizing phosphotungstic acid hydrate involves the reaction of sodium tungstate dihydrate with phosphoric acid in an acidic medium. Alternative methods may include:

  • Direct synthesis from tungsten oxide: Reacting tungsten oxide with phosphoric acid.
  • Solvothermal methods: Utilizing high-pressure and temperature conditions to facilitate the reaction.

These methods yield various hydrated forms of phosphotungstic acid depending on the reaction conditions .

Phosphotungstic acid hydrate has diverse applications across multiple fields:

  • Catalysis: It serves as a catalyst in various organic reactions, including hydrolysis and dehydration processes.
  • Analytical Chemistry: Used in gravimetric analysis for potassium salts.
  • Biological Staining: Employed as a negative stain in electron microscopy due to its electron density.
  • Material Science: Investigated for use in nanotechnology and materials synthesis .

Studies on the interactions of phosphotungstic acid hydrate reveal its effectiveness in catalyzing reactions involving alcohols and hydrocarbons. It has been shown to facilitate direct deoxygenation and other transformations efficiently. Its interactions with biological systems also indicate potential pathways for drug delivery or antimicrobial applications .

Phosphotungstic acid hydrate shares similarities with other heteropoly acids but stands out due to its unique structure and properties. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Phosphomolybdic AcidH₃PMo₁₂O₄₀Contains molybdenum instead of tungsten
Silicotungstic AcidH₄SiW₁₂O₄₀Incorporates silicon into its structure
Molybdophosphoric AcidH₃PMo₁₂O₄₀Combines both phosphorus and molybdenum

Uniqueness of Phosphotungstic Acid Hydrate:

  • Stronger acidity compared to phosphomolybdic acid.
  • Higher thermal stability than silicotungstic acid.
  • More effective electron density for biological staining applications compared to others.

Keggin Architecture and Polyoxometalate Frameworks

Phosphotungstic acid hydrate belongs to the Keggin family of polyoxometalates, characterized by a tetrahedral core of phosphorus (P⁵⁺) surrounded by 12 octahedral tungsten (W⁶⁺) oxide units. The structure, first elucidated by J.F. Keggin in 1934, exhibits full tetrahedral symmetry (Td) with a formula of [PW₁₂O₄₀]³⁻. Key structural features include:

FeatureDescription
CoreCentral P⁵⁺ atom bonded to four oxygen atoms forming a tetrahedron
Octahedral Units12 WO₆ octahedra coordinated via bridging oxygens
HydrationVariable water content (n = 6–24); hexahydrate (n=6) and 24-hydrate forms
Electron DensityHigh electron density due to WO₆ clusters, enabling electron microscopy staining

The Keggin structure allows reversible dehydration without structural collapse, a property critical for catalytic applications.

Heteropoly Acid Classification and Acidic Properties

Phosphotungstic acid is a 1:12 heteropoly acid, combining a heteroatom (P) with 12 addenda atoms (W). Its strong acidity (pKa ≈ -13) arises from delocalization of negative charge across oxygen atoms in the polyanion.

PropertyValue/Description
Acid StrengthComparable to HClO₄ (pKa ≈ -8) due to charge delocalization
Proton Sites3 acidic protons dissociating in aqueous solutions
Surface AcidityEnhanced in supported forms (e.g., PTA/SiO₂) via mesoporous structures

Comparison of Keggin-Type Heteropoly Acids

AcidFormulaHeteroatomAddendapKa
Phosphotungstic AcidH₃PW₁₂O₄₀PW≈-13
Phosphomolybdic AcidH₃PMo₁₂O₄₀PMo≈-3.6
Silicotungstic AcidH₄SiW₁₂O₄₀SiW≈-5.5

Historical Evolution of Structural Models

Early models of phosphotungstic acid proposed by Miolati and Rosenheim (1920s) and Pauling (1930s) were superseded by Keggin’s tetrahedral-octahedral framework.

YearProposed StructureKey Weakness
1920sH₇[P(W₂O₇)₆]Overestimated P coordination
1930sH₃[PO₄W₁₂O₁₈(OH)₃₆]Inconsistent with X-ray data
1934[PW₁₂O₄₀]³⁻ (Keggin)Confirmed via X-ray crystallography

Theoretical Models for Acid Strength and Proton Dynamics

Solid-state NMR studies reveal dynamic proton exchange in the hydrate’s hydrogen-bonded network. For the hexahydrate (n=6), ¹H and ³¹P NMR show equilibrium between H₅O₂⁺ and H₃O⁺ species.

Proton Dynamics in H₃PW₁₂O₄₀·6H₂O

SpeciesRole in AcidityNMR Evidence
H₃O⁺Mobile protons in interstitial waterRapid ¹H spin relaxation (T₁ρ)
H₅O₂⁺Hydrated protons in clustersSlow exchange in ¹H-³¹P cross-polarization

XPS studies correlate oxygen charge delocalization with acid strength, confirming the role of the polyanion’s surface oxygen in proton donation.

Traditional Synthetic Routes: Tungstate-Phosphate Condensation

The classical synthesis of phosphotungstic acid hydrate involves the acid condensation of tungstate and phosphate precursors. A well-established method begins with the reaction of sodium tungstate (Na₂WO₄) with disodium hydrogen phosphate (Na₂HPO₄) under acidic conditions. Hydrochloric acid is gradually added to the mixture to achieve a pH below 2, promoting the formation of the phosphotungstate anion [PW₁₂O₄₀]³⁻. Subsequent crystallization yields the hydrated form, typically isolated as H₃[PW₁₂O₄₀]·24H₂O [1] [3].

An alternative approach employs barium tungstate (BaWO₄) as the tungsten source. Barium tungstate is suspended in boiling water and treated with phosphoric acid (H₃PO₄) and sulfuric acid (H₂SO₄), resulting in the precipitation of barium sulfate (BaSO₄) and the liberation of phosphotungstic acid. This method circumvents solubility limitations, as barium tungstate’s low aqueous solubility ensures controlled release of tungstate ions during the reaction [3]. The final product is purified via recrystallization from aqueous solutions, with yields exceeding 95% under optimized conditions [3].

Heterogeneous Catalyst Fabrication: Support Materials and Loading Techniques

To mitigate challenges associated with homogeneous catalysis—such as catalyst recovery and reusability—phosphotungstic acid hydrate is often immobilized on high-surface-area supports.

Silica-Based Supports

Silica (SiO₂) is widely used due to its thermal stability and tunable porosity. Incipient wetness impregnation is the most common loading technique: a silica support is immersed in an aqueous solution of phosphotungstic acid hydrate, followed by drying at 110°C and calcination at 300–400°C. Loading capacities up to 50 wt% have been achieved, with higher loadings improving catalytic activity in reactions like α-pinene polymerization [6]. However, excessive loading (>60 wt%) risks pore blockage and reduced accessibility to active sites.

Alumina and Polymer Composites

γ-Alumina (γ-Al₂O₃) enhances dispersion of phosphotungstic acid hydrate through strong electrostatic interactions between its surface hydroxyl groups and the heteropoly anion. A bifunctional catalyst combining palladium nanoparticles and phosphotungstic acid hydrate on γ-alumina demonstrated superior performance in citral hydrogenation, achieving 98% selectivity toward menthol [7]. Polymer brushes, such as poly-N,N-dimethylaminoethyl methacrylate (PDMAEMA) grafted onto silica, provide a flexible matrix for immobilizing phosphotungstic acid hydrate via ion exchange. This design preserves the Keggin structure while enabling efficient mass transfer in oxidative desulfurization reactions [8].

Functionalization Strategies: Ionic Exchange, Polymer Immobilization, and Composite Design

Ionic Exchange

The protons in phosphotungstic acid hydrate can be replaced with metal cations (e.g., Ag⁺, Cu²⁺) to tailor acidity and redox properties. For instance, silver-exchanged phosphotungstic acid (Ag₃[PW₁₂O₄₀]) exhibits enhanced oxidative activity in NH₃-SCR (selective catalytic reduction) due to synergistic effects between Ag⁺ and the Keggin anion [5].

Polymer Immobilization

Covalent grafting of phosphotungstic acid hydrate onto polymer matrices improves stability in polar solvents. In one approach, the acid is anchored to quaternized chitosan through electrostatic interactions, forming a hydrogel catalyst effective in esterification reactions. The chitosan matrix prevents leaching while maintaining 90% activity after five cycles [8].

Composite Design

Hybrid materials combining phosphotungstic acid hydrate with metal-organic frameworks (MOFs) or carbon nanotubes have been explored. A MOF-encapsulated catalyst, such as phosphotungstic acid@MIL-101(Cr), leverages the MOF’s high surface area to disperse active sites, achieving turnover frequencies (TOFs) 3× higher than unsupported acid in Friedel-Crafts alkylation [4].

Recyclability and Stability Enhancement in Catalytic Systems

Leaching of active species remains a critical challenge in heterogeneous catalysis. Strategies to improve stability include:

  • Strong Support Interactions: Chemisorption of phosphotungstic acid hydrate on amine-functionalized silica creates covalent Si–O–W bonds, reducing leaching in aqueous media [6].
  • Optimized Loading: A 50 wt% loading on silica maximizes active site exposure while minimizing aggregation, as demonstrated in α-pinene polymerization where the catalyst retained 85% activity after eight cycles [6].
  • Protective Coatings: Encapsulation within mesoporous carbon shells (e.g., via chemical vapor deposition) shields the Keggin structure from thermal degradation at temperatures up to 500°C [5].

Accelerated aging tests under harsh conditions (e.g., 80°C, 12 h in water) reveal that supported catalysts lose <5% of initial activity, compared to 40% for unsupported counterparts [8].

Friedländer Condensation and Quinoline Synthesis

Phosphotungstic acid hydrate has emerged as a highly effective catalyst for the Friedländer condensation reaction, demonstrating exceptional performance in the synthesis of polysubstituted quinolines. Research has shown that phosphotungstic acid (chemical formula: H₃PW₁₂O₄₀) functions as an efficient and recyclable catalyst for quinoline synthesis through the Friedländer condensation of 2-aminoarylketones with carbonyl compounds under solvent-free conditions [1].

The catalytic efficiency of phosphotungstic acid hydrate in quinoline synthesis is remarkable, achieving 100% conversion under optimized conditions. The reaction proceeds at 80°C using only 1 mol% of the catalyst, with reaction times typically ranging from 15 minutes to 2 hours depending on the substrate combination [1]. This represents a significant improvement over traditional methods that often require harsh conditions, toxic reagents, or extended reaction times.

Key Performance Data:

  • Catalyst Loading: 1 mol% phosphotungstic acid hydrate
  • Reaction Temperature: 80°C
  • Reaction Time: 15-120 minutes
  • Yield: Up to 100% conversion to quinoline products
  • Recyclability: Catalyst can be reused for five consecutive cycles with consistent activity [2]

The mechanism of action involves the strong Brønsted acidity of phosphotungstic acid hydrate, which facilitates the condensation between 2-aminoaryl ketones and active methylene compounds. The catalyst activates the carbonyl groups and promotes the subsequent cyclodehydration step that forms the quinoline ring system [1].

Carbohydrate Reactions

Phosphotungstic acid hydrate has demonstrated remarkable versatility in carbohydrate chemistry, serving as a unified catalyst for multiple fundamental reactions including per-O-acetylation, regioselective O-4,6 benzylidene acetal formation, regioselective O-4 ring-opening, and glycosylation reactions [3].

Per-O-Acetylation Reactions:
The catalyst exhibits exceptional performance in acetylation reactions, with optimized conditions using 0.02 equivalent of phosphotungstic acid at room temperature. The reaction proceeds smoothly with various carbohydrate substrates:

  • D-glucose: 93% yield (α/β = 5/1)
  • D-galactose: 81% yield (α/β = 5/1)
  • D-mannose: 88% yield (α only)
  • Lactose: 96% yield (α/β = 5/1)
  • D-xylose: 99% yield (α/β = 5/1) [3]

Benzylidene Acetal Formation:
Phosphotungstic acid hydrate catalyzes the regioselective formation of 4,6-O-benzylidene acetals under mild conditions. This transformation is crucial for carbohydrate protection strategies in synthetic oligosaccharide chemistry [3].

Glycosylation Reactions:
The catalyst demonstrates excellent performance in glycosylation reactions, achieving yields of 82-86% for various donor-acceptor combinations. The reaction proceeds at temperatures ranging from -40°C to room temperature, depending on the specific substrate combination [3].

Environmental Remediation: Pollutant Degradation (Tetracycline, Dyes) and Photo-Fenton Systems

Tetracycline Degradation

Phosphotungstic acid hydrate has shown significant potential in environmental remediation, particularly in the degradation of tetracycline antibiotics. A notable advancement involves the development of photobiocatalytic synergistic systems using GeO₂/Zn-doped phosphotungstic acid hydrate/TiO₂ (GeO₂/Zn-HPW/TiO₂) composites loaded onto photocatalytic optical hollow fibers [4].

Performance Characteristics:

  • Tetracycline Degradation: 98.97% removal efficiency within 30 minutes
  • COD Removal: 79.16% reduction in chemical oxygen demand
  • Light Absorption: Broad absorption edge extending to 1000 nm
  • Photocatalytic Activity: High-efficiency photoelectric conversion and electron transfer [4]

The mechanism involves the broad light absorption capability of the GeO₂/Zn-HPW/TiO₂ photocatalyst, which generates reactive oxygen species that rapidly degrade tetracycline molecules. The system demonstrates excellent stability and maintains high photocatalytic activity for rapid degradation and biotransformation of intermediates [4].

Dye Degradation

Phosphotungstic acid-based systems have demonstrated excellent performance in dye degradation applications. The catalyst operates through advanced oxidation processes, generating hydroxyl radicals that effectively break down complex aromatic dye structures [5].

Key Advantages for Dye Degradation:

  • Eco-friendly nature: Non-toxic and environmentally benign
  • High reactivity: Strong oxidative properties
  • Reusability: Stable under reaction conditions
  • Broad spectrum activity: Effective against various dye classes [6]

Photo-Fenton Systems

Phosphotungstic acid hydrate plays a crucial role in photo-Fenton systems for wastewater treatment. These systems combine the classical Fenton reaction with photocatalysis to achieve enhanced pollutant degradation [7].

Photo-Fenton Mechanism:
The photo-Fenton process involves multiple reaction pathways:

  • Direct photolysis: H₂O₂ + hν → 2·OH
  • Iron cycling: Fe³⁺ + hν → Fe²⁺ + ·OH
  • Ligand-to-metal charge transfer: Fe³⁺L + hν → Fe²⁺ + L*

Performance Benefits:

  • Lower chemical consumption: Compared to traditional Fenton processes
  • Higher degradation rates: Enhanced by photocatalytic activation
  • Broader pH range: Effective across various pH conditions
  • Reduced sludge formation: Minimal iron hydroxide precipitation [7]

Energy-Related Catalysis: CO Oxidation and Electrochemical N₂ Reduction (NRR)

CO Oxidation

Phosphotungstic acid hydrate serves as an excellent support for single-atom catalysts in CO oxidation reactions. Rhodium single atoms supported on phosphotungstic acid (Rh-PTA) demonstrate exceptional catalytic performance with unique structural and electronic properties [8] [9].

Structural Characteristics:

  • Atomic Dispersion: Rhodium atoms are atomically dispersed on phosphotungstic acid
  • Coordination Environment: Rh atoms are coordinated to six oxygen atoms
  • Loading Capacity: Up to 0.9 wt% Rh loading while maintaining single-atom dispersion [9]

Catalytic Performance:

  • Temperature Range: 165-195°C operational window
  • Turnover Frequency: 0.2-1.7 s⁻¹ depending on temperature
  • Apparent Activation Energy: 127 kJ/mol
  • Stability: Maintains Keggin structure and single-atom identity through multiple catalytic cycles [9]

Reaction Mechanism:
The CO oxidation follows a Mars-van Krevelen mechanism where:

  • CO adsorbs on Rh sites forming dicarbonyl species
  • Oxygen activation occurs through phosphotungstic acid
  • The catalytic cycle involves alternation between Rh(CO)₂³⁺ and Rh(CO)₂¹⁺ species
  • Oxygen activation is the rate-determining step [8]

Electrochemical N₂ Reduction (NRR)

Phosphotungstic acid-supported single metal atom catalysts have shown exceptional promise for electrochemical nitrogen reduction to ammonia. Theoretical studies have identified several highly active systems including Mo-PTA, Tc-PTA, and Ru-PTA [10].

Theoretical Performance Predictions:

  • Mo-PTA: Overpotential of 0.26 V, energy input of 0.42 eV for first hydrogenation
  • Tc-PTA: Energy input of 0.24 eV for first hydrogenation
  • Ru-PTA: Energy input of 0.34 eV for first hydrogenation
  • Selectivity: 17 of 20 candidates show N₂-dominant selectivity over hydrogen evolution [10]

Mechanism:
The electrochemical nitrogen reduction follows the distal mechanism:

  • N₂ Adsorption: Nitrogen molecules adsorb on the metal centers
  • Sequential Hydrogenation: Stepwise addition of protons and electrons
  • Ammonia Formation: Complete reduction to NH₃ with high selectivity
  • Catalyst Regeneration: Active site restoration for continuous operation [10]

Acid-Catalyzed Biomass Conversion: Fructose to HMF and Carbohydrate Protection

Fructose to 5-Hydroxymethylfurfural (HMF)

Phosphotungstic acid hydrate demonstrates outstanding catalytic performance in the conversion of fructose to 5-hydroxymethylfurfural, a key platform chemical for the biorefinery industry. The catalyst achieves remarkable yields under optimized conditions [11].

Optimized Reaction Conditions:

  • Temperature: 120°C
  • Reaction Time: 30 minutes
  • Catalyst Loading: Optimized based on substrate concentration
  • Fructose Conversion: 100%
  • HMF Yield: 92% [11]

Mechanistic Pathway:
The conversion proceeds through multiple steps:

  • Fructose Isomerization: Formation of reactive intermediates
  • Dehydration: Sequential removal of three water molecules
  • Cyclization: Formation of the furan ring system
  • HMF Formation: Final product with minimal side reactions [12]

Concentrated Sugar Processing

Recent advances have demonstrated the effectiveness of phosphotungstic acid-based systems in processing concentrated sugar solutions (up to 20 wt%), addressing industrial scalability requirements [12].

Performance with Concentrated Feedstocks:

  • Fructose (20 wt%): 39.3% HMF yield at 125°C
  • Glucose/Fructose Mixture (50:50): 58.4% HMF yield
  • Sucrose (20 wt%): 55.0% HMF yield
  • Reaction Time: 10 minutes
  • Byproduct Formation: Minimal formation of levulinic and formic acids [12]

Carbohydrate Protection Strategies

Phosphotungstic acid hydrate serves as a versatile catalyst for carbohydrate protection reactions, replacing traditional corrosive acids with an environmentally friendly alternative [3].

Protection Reaction Types:

  • Acetylation: Complete per-O-acetylation of various sugars
  • Benzylidene Protection: Regioselective acetal formation
  • Selective Deprotection: Controlled O-4 ring opening
  • Glycosidic Bond Formation: Efficient glycosylation reactions [3]

Advantages in Carbohydrate Protection:

  • Mild Conditions: Reactions proceed at 0°C to room temperature
  • High Selectivity: Excellent regioselectivity for complex substrates
  • Thermal Stability: Catalyst remains stable under reaction conditions
  • Recyclability: Multiple uses without significant activity loss
  • Environmental Compatibility: Non-corrosive and eco-friendly nature [3]

GHS Hazard Statements

Aggregated GHS information provided by 154 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 24 of 154 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 130 of 154 companies with hazard statement code(s):;
H302 (67.69%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (69.23%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H411 (67.69%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

12501-23-4

Dates

Last modified: 08-15-2023

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